Dehydroaripiprazole is a major active metabolite of aripiprazole, an atypical antipsychotic drug. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily formed through the metabolic activity of the cytochrome P450 enzymes CYP2D6 and CYP3A4 in the liver. [, , , , , , , , , , , , , , , , , , , , , , , , ] Like aripiprazole, dehydroaripiprazole exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in understanding the pharmacokinetic and pharmacodynamic properties of aripiprazole and is a crucial factor in studying drug interactions and therapeutic drug monitoring. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Dehydroaripiprazole is an active metabolite of aripiprazole, a second-generation antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. This compound is formed through metabolic processes in the body and has garnered attention due to its pharmacological activity, which contributes to the therapeutic effects of aripiprazole. Understanding dehydroaripiprazole's properties, synthesis, and mechanisms can provide insights into its role in psychiatric treatments.
The synthesis of dehydroaripiprazole can be achieved through various methods, primarily focusing on the metabolic conversion of aripiprazole. One notable approach involves the use of phase transfer catalysis, which allows for a commercially scalable process to produce dehydroaripiprazole efficiently . The synthesis typically begins with aripiprazole undergoing oxidative dehydrogenation, facilitated by enzymes such as cytochrome P450, leading to the formation of dehydroaripiprazole .
In laboratory settings, high-performance liquid chromatography (HPLC) methods are employed to analyze and quantify dehydroaripiprazole alongside aripiprazole in biological samples . These techniques ensure accurate measurement of concentrations and help in understanding the pharmacokinetics of both compounds.
Dehydroaripiprazole undergoes various chemical reactions that are essential for its metabolism and pharmacological activity. The primary reaction involves the reversible conversion between aripiprazole and dehydroaripiprazole through oxidative processes mediated by cytochrome P450 enzymes. This enzymatic action not only facilitates the formation of dehydroaripiprazole but also influences its elimination half-life, which is approximately 95 hours compared to 75 hours for aripiprazole .
Additionally, dehydroaripiprazole can participate in further metabolic pathways, including hydroxylation and N-dealkylation, leading to various metabolites that may exhibit distinct pharmacological effects .
Dehydroaripiprazole exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulations and delivery methods in pharmaceutical applications.
Dehydroaripiprazole has significant implications in clinical pharmacology due to its role as an active metabolite of aripiprazole. Research indicates that understanding its pharmacokinetics can enhance personalized medicine approaches in treating psychiatric disorders. Furthermore, analytical methods developed for detecting dehydroaripiprazole are instrumental in pharmacokinetic studies, helping clinicians monitor drug levels effectively during therapy .
Dehydroaripiprazole (systematic name: 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one; CAS No. 129722-25-4) is the primary pharmacologically active metabolite of the antipsychotic aripiprazole. Its molecular formula is C₂₃H₂₅Cl₂N₃O₂, with a molecular weight of 446.37 g/mol [7]. The compound features a quinolinone core linked via a butoxy spacer to a piperazine ring substituted with a 2,3-dichlorophenyl group. This structure differs from aripiprazole by the oxidation of the dihydroquinolinone moiety to a fully aromatic quinolinone system, enhancing its planarity and influencing electronic distribution [2] [8]. Key spectroscopic characteristics include:
Table 1: Molecular Properties of Dehydroaripiprazole
Property | Value |
---|---|
CAS Number | 129722-25-4 |
Molecular Formula | C₂₃H₂₅Cl₂N₃O₂ |
Molecular Weight | 446.37 g/mol |
Melting Point | >139°C (decomposition) |
Log P (Octanol-Water) | ~3.5 (predicted) |
pKa | 11.22 ± 0.70 (predicted) |
InChIKey | CDONPRYEWWPREK-UHFFFAOYSA-N |
Dehydroaripiprazole is synthesized via oxidative dehydrogenation of aripiprazole or through de novo pathways starting from 7-(4-chlorobutoxy)quinolin-2(1H)-one intermediates [4] [7]. Key synthetic routes include:
Dehydroaripiprazole exhibits pH-dependent stability:
Dehydroaripiprazole shares aripiprazole’s core pharmacophore but differs in electronic distribution and metabolic resistance:
Table 2: Pharmacokinetic Ratios Influenced by Genetic Polymorphisms
ABCB1 SNP | Genotype | ARI/DHA Ratio | Fold Change vs. Wild-Type |
---|---|---|---|
G2677T | GG | 2.1 | 1.9× |
TT | 1.1 | Reference | |
C3435T | CC | 1.8 | 1.4× |
TT | 1.3 | Reference | |
C1236T | CC | 2.0 | 1.6× |
TT | 1.25 | Reference |
Data adapted from ABCB1 polymorphism studies [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7